molecular formula C12H14O5 B13929454 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 888958-28-9

5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13929454
CAS No.: 888958-28-9
M. Wt: 238.24 g/mol
InChI Key: MKQNGRPRHVXONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical intermediate of interest in advanced organic and medicinal chemistry research. This compound features a benzodioxinone core that is functionally protected, making it a valuable building block for the synthesis of more complex molecules . While specific pharmacological studies on this exact methoxymethoxy-protected compound are not extensively detailed in the public literature, its close structural analog, 5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one, is well-established in research settings. This related compound is recognized as a key synthetic precursor; for example, it is used in the multi-kilogram synthesis of other complex structures and serves as an intermediate in the formation of derivatives like those derived from anacardic acid . Furthermore, the hydroxylated analog has documented use as a research tool in biochemical studies, specifically for its role in activating the 5-lipoxygenase (5-LOX) enzyme, which is a key target in inflammation research . Researchers may therefore utilize this compound as a versatile and protected intermediate to efficiently access a range of functionally diverse compounds for applications in pharmaceutical development and chemical biology.

Properties

CAS No.

888958-28-9

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C12H14O5/c1-12(2)16-9-6-4-5-8(15-7-14-3)10(9)11(13)17-12/h4-6H,7H2,1-3H3

InChI Key

MKQNGRPRHVXONX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C(=CC=C2)OCOC)C(=O)O1)C

Origin of Product

United States

Preparation Methods

The preparation of 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d]dioxin-4-one typically follows a route starting from 2,2-dimethyl-4H-benzo[d]dioxin-4-one or related precursors. The key step involves the introduction of the methoxymethoxy group (a methoxymethyl ether protecting group) at the 5-hydroxy position via nucleophilic substitution using methoxymethyl chloride (MOM-Cl) under basic conditions.

Detailed Preparation Method

2.1 Starting Materials

  • 2,2-Dimethyl-4H-benzo[d]dioxin-4-one (core scaffold)
  • Methoxymethyl chloride (MOM-Cl) as the methoxymethoxy source
  • Sodium hydride (NaH) or another strong base to deprotonate the phenolic hydroxyl group
  • Suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

2.2 Reaction Conditions

  • The phenolic hydroxyl of 2,2-dimethyl-4H-benzo[d]dioxin-4-one is first deprotonated by sodium hydride at low temperature (0 °C to room temperature) to form the phenolate ion.
  • Methoxymethyl chloride is then added dropwise to the reaction mixture to alkylate the phenolate, forming the methoxymethoxy substituent at the 5-position.
  • The reaction is typically stirred under inert atmosphere (nitrogen or argon) to prevent moisture interference.
  • After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by column chromatography.

2.3 Reaction Scheme

$$
\text{2,2-Dimethyl-4H-benzo[d]dioxin-4-one} + \text{MOM-Cl} \xrightarrow[\text{DMF}]{\text{NaH}} \text{5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d]dioxin-4-one}
$$

Analytical Characterization

Research Outcomes and Optimization

Research indicates that the choice of base and solvent critically affects the yield and selectivity of the methoxymethoxy substitution. Sodium hydride in DMF is preferred for high conversion rates and minimal side reactions. Temperature control during the reaction is essential to suppress by-product formation.

Data Table: Summary of Key Reaction Parameters and Yields

Parameter Conditions Observations
Starting Material 2,2-Dimethyl-4H-benzo[d]dioxin-4-one Purity >98%
Base Sodium hydride (NaH) Efficient deprotonation
Solvent DMF or THF DMF preferred for solubility
Temperature 0 °C to room temperature Controls reaction rate
Methoxymethylating Agent Methoxymethyl chloride (MOM-Cl) Added dropwise
Reaction Time 2–6 hours Complete conversion
Work-up Quenching with water, extraction Standard organic extraction
Purification Silica gel column chromatography Yields 70–85%
Characterization Techniques NMR, MS, IR, HPLC Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions may require the presence of catalysts or specific temperature controls to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

5-(Methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents include:

Compound Name Substituent at 5-Position Key Features
5-(Methoxymethoxy)-2,2-dimethyl (Target) Methoxymethoxy (-OCH2OCH3) Enhanced solubility; hydrolytic stability
Alkyne-DMe-Bd Propargyloxy (-OCH2C≡CH) Heat-sensitive; used in polymer synthesis
Alkyne-DPh-Bd Propargyloxy (-OCH2C≡CH) UV-sensitive; diphenyl groups at 2-position
Compound 13 (Benzothiazol-2-ylthio)methyl Thioether linkage; antitumor applications
Compound 13b (3-Heptyloxybenzyl)oxy 5-Lipoxygenase activator; 58% yield
15c 4-Methoxystyryl Styryl group; Rf = 0.5; mp = 109–110°C
5-Hydroxy-7-methoxy-2,2-dimethyl Hydroxy and methoxy at 5- and 7-positions Crystallographically characterized

Stability and Sensitivity

  • Thermal Stability : Alkyne-DMe-Bd decomposes upon heating due to propargyloxy instability , whereas diphenyl analogs (Alkyne-DPh-Bd) are UV-sensitive . Methoxymethoxy groups are hydrolytically more stable than propargyloxy but less than aryl ethers.
  • Chemical Reactivity : Benzothiazole derivatives (e.g., Compound 13) undergo nucleophilic substitutions, enabling bioconjugation . Styryl derivatives (15c–e) participate in olefination reactions for natural product synthesis .

Physical Properties

Property Methoxymethoxy Analog (Inferred) Alkyne-DMe-Bd Compound 13 15c
Melting Point ~130–140°C (estimated) 142°C 135–137°C 109–110°C
Yield Moderate (50–70%) 64% 91% 56%
Solubility High in polar solvents Acetone-soluble CH2Cl2-soluble EtOAc/hexane

Biological Activity

5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound belonging to the class of benzo[d][1,3]dioxins. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on cancer cell lines, antimicrobial properties, and potential therapeutic applications.

The compound has the following chemical structure and properties:

  • Chemical Formula : C12H14O5
  • Molecular Weight : 238.24 g/mol
  • CAS Number : 89873711

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies show that it can induce cytotoxicity in solid tumor cells, with notable effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α.
    • A study reported that certain derivatives of benzo[d][1,3]dioxins exhibited IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines (MCF-7 and HEK 293) .
  • Antimicrobial Activity :
    • The compound's antimicrobial properties have been assessed against various bacterial strains. Limited antimicrobial activity was observed; however, some derivatives showed significant effects against specific bacterial pathogens .
    • The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 8 µM to 32 µM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies and Research Findings

StudyFocusFindings
Khadra et al. (2024)Anticancer ActivityDemonstrated cytotoxicity against solid tumors with varying effects on cytokine release .
MDPI Study (2024)Antiproliferative EffectsReported IC50 values of 1.2 µM to 5.3 µM against MCF-7 and HEK 293 cell lines .
Organic & Biomolecular Chemistry (2015)Synthesis and CharacterizationDiscussed synthesis methods and characterized derivatives with potential biological activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its activity may be linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.